
10-(4-morpholinylcarbonyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Morpholinylcarbonyl)phenol” is a chemical compound with the empirical formula C11H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “4-(4-Morpholinylcarbonyl)phenol” is 207.23 . The SMILES string representation isOc1ccc(cc1)C(=O)N2CCOCC2 . Physical And Chemical Properties Analysis
“4-(4-Morpholinylcarbonyl)phenol” is a solid . It doesn’t have a flash point .Wissenschaftliche Forschungsanwendungen
10-(4-morpholinylcarbonyl)-10H-phenothiazine is widely used in scientific research for its pharmacological properties. It is a potent inhibitor of mitochondrial complex I and is used as a neurotoxin to induce Parkinson's disease in animal models. This compound has been used to study the pathogenesis of Parkinson's disease and to develop new treatments for the disease. It has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases.
Wirkmechanismus
10-(4-morpholinylcarbonyl)-10H-phenothiazine inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and neuronal damage, which is thought to play a role in the pathogenesis of Parkinson's disease. This compound is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by dopaminergic neurons and causes selective degeneration of these neurons.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models is characterized by selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum. This results in motor deficits, including rigidity, bradykinesia, and tremors. This compound also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
10-(4-morpholinylcarbonyl)-10H-phenothiazine is a widely used neurotoxin for inducing Parkinson's disease in animal models. It is relatively easy to administer and produces consistent results. However, this compound-induced Parkinson's disease in animal models does not fully replicate the human disease, and there are limitations to its use in studying the disease. Additionally, this compound is a potent neurotoxin and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for 10-(4-morpholinylcarbonyl)-10H-phenothiazine research. One direction is to develop new treatments for Parkinson's disease based on the mechanism of this compound-induced neurodegeneration. Another direction is to use this compound as a tool to study the role of mitochondrial dysfunction in other neurodegenerative diseases. Additionally, this compound can be used to study the effects of environmental toxins on the brain and to develop new strategies for neuroprotection.
Synthesemethoden
10-(4-morpholinylcarbonyl)-10H-phenothiazine can be synthesized by the reaction of 4-morpholinecarboxylic acid with 10-chloro-10H-phenothiazine in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain this compound. The synthesis method has been optimized for high yield and purity, and the resulting product is used in various scientific research applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
morpholin-4-yl(phenothiazin-10-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-9-11-21-12-10-18)19-13-5-1-3-7-15(13)22-16-8-4-2-6-14(16)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLGMYUBQYNSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[3-(trifluoromethyl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B501117.png)
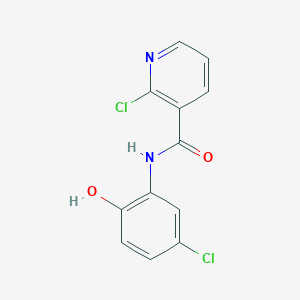
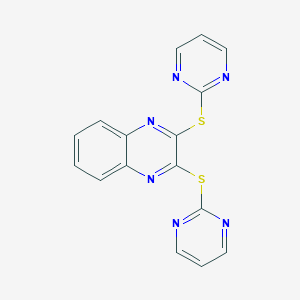
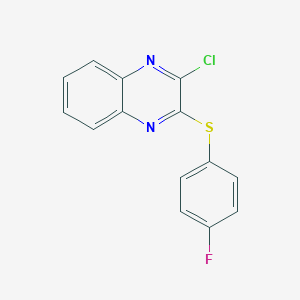
![2,3-bis({[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline](/img/structure/B501122.png)
![4-chloro-2-(6-chloro-2-pyridinyl)-5-[(2-pyridinylmethyl)amino]-3(2H)-pyridazinone](/img/structure/B501123.png)

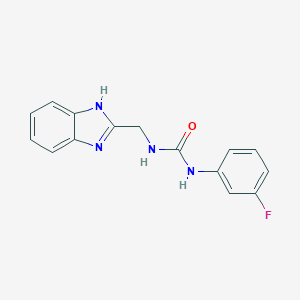
![N-(1H-benzimidazol-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B501127.png)
![Benzyl [1,3]thiazolo[5,4-b]pyridin-2-yl sulfide](/img/structure/B501128.png)
![1,2,8-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B501129.png)
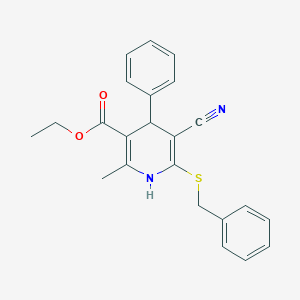
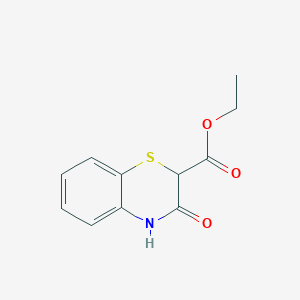
![6-(4-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501135.png)